molecular formula C14H19NO4 B2807513 2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane CAS No. 217197-03-0

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane

Cat. No. B2807513
CAS RN: 217197-03-0
M. Wt: 265.309
InChI Key: CMCSWLBQDAOPHE-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane (TMD) is an organic compound with a wide range of applications in scientific research. TMD is a nitroaromatic compound, and is a derivative of 1,3-dioxane, a cyclic ether. It is a colorless, crystalline solid with a melting point of 66-67 °C.

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of new compounds using derivatives of 1,3-dioxanes, showcasing the chemical versatility and potential for creating new molecules with potentially useful properties. For instance, the study by Kolyamshin et al. (2021) details the synthesis of new benzoates through reactions involving nitrophenyl-dioxanes, highlighting the synthetic utility of these compounds in organic chemistry (Kolyamshin et al., 2021).

Electrochemical and Electrical Properties

A study by Özer et al. (2007) explores the synthesis, characterization, and the electrochemical and electrical properties of novel cofacial bismetallophthalocyanines derived from a dioxane-based precursor. This research underscores the potential applications of dioxane derivatives in materials science, particularly in the development of new materials with specific electrochemical behaviors (Özer et al., 2007).

Renewable Energy Sources

Investigations into renewable energy sources have also utilized dioxane derivatives. Harvey et al. (2016) explored the conversion of 2,3-Butanediol into a mixture of dioxolanes, highlighting their potential as sustainable gasoline blending components or diesel oxygenates. This study points to the broader applicability of dioxane derivatives in sustainable energy solutions (Harvey et al., 2016).

Organic Syntheses and Catalysts

The field of organic synthesis often employs dioxane derivatives as intermediates or catalysts. For example, research by Dotsenko et al. (2019) on the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives from a dioxane dione precursor illustrates the role these compounds can play in the preparation of drug precursors or ligands (Dotsenko et al., 2019).

Material Science Applications

In material science, the synthesis and rearrangement of dioxane-based compounds have been explored for their potential applications in creating new materials with desirable properties. For instance, the synthesis and characterization of novel N-modified glycines based on a dioxane skeleton reported by Moldovan et al. (2016) provide insights into the versatility of dioxane derivatives in materials research (Moldovan et al., 2016).

properties

IUPAC Name

2,5,5-trimethyl-2-(2-methyl-5-nitrophenyl)-1,3-dioxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10-5-6-11(15(16)17)7-12(10)14(4)18-8-13(2,3)9-19-14/h5-7H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSWLBQDAOPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C2(OCC(CO2)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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